3-(1-(cyclohexanecarbonyl)piperidin-4-yl)-4-cyclopentyl-1-methyl-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
3-(1-CYCLOHEXANECARBONYLPIPERIDIN-4-YL)-4-CYCLOPENTYL-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This particular compound features a unique combination of cyclohexane, piperidine, cyclopentyl, and triazole moieties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-CYCLOHEXANECARBONYLPIPERIDIN-4-YL)-4-CYCLOPENTYL-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multicomponent reactions, which are efficient for creating complex molecules with high atom economy. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts such as transition metals and the application of heat to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1-CYCLOHEXANECARBONYLPIPERIDIN-4-YL)-4-CYCLOPENTYL-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
3-(1-CYCLOHEXANECARBONYLPIPERIDIN-4-YL)-4-CYCLOPENTYL-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-CYCLOHEXANECARBONYLPIPERIDIN-4-YL)-4-CYCLOPENTYL-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(CYCLOHEXANECARBONYL)PIPERIDIN-4-YLACETIC ACID: Shares the cyclohexanecarbonyl and piperidine moieties but lacks the triazole ring.
N-(1-CYCLOHEXANECARBONYL-PIPERIDIN-4-YL)-1-(PROP-2-YN-1-YL)PIPERIDINE-4-CARBOXAMIDE: Contains similar structural elements but differs in the presence of the prop-2-yn-1-yl group.
Uniqueness
The uniqueness of 3-(1-CYCLOHEXANECARBONYLPIPERIDIN-4-YL)-4-CYCLOPENTYL-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE lies in its combination of cyclohexane, piperidine, cyclopentyl, and triazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H32N4O2 |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
5-[1-(cyclohexanecarbonyl)piperidin-4-yl]-4-cyclopentyl-2-methyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C20H32N4O2/c1-22-20(26)24(17-9-5-6-10-17)18(21-22)15-11-13-23(14-12-15)19(25)16-7-3-2-4-8-16/h15-17H,2-14H2,1H3 |
InChI Key |
PWQQMSLZDMMCED-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3CCCCC3)C4CCCC4 |
Origin of Product |
United States |
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